molecular formula C6HCl4NO2 B166551 2,3,4,5-Tetrachloronitrobenzene CAS No. 879-39-0

2,3,4,5-Tetrachloronitrobenzene

Cat. No.: B166551
CAS No.: 879-39-0
M. Wt: 260.9 g/mol
InChI Key: MTBYTWZDRVOMBR-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloronitrobenzene is an organic compound with the molecular formula C6HCl4NO2. It is a pale yellow crystalline solid that is primarily used in various chemical synthesis processes. This compound is known for its stability and reactivity, making it a valuable intermediate in the production of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrachloronitrobenzene is typically synthesized through the chlorination of 2,4,5-trichloronitrobenzene. The process involves the use of chlorosulfonic acid as a solvent and chlorine gas as the chlorinating agent. The reaction is carried out at a controlled temperature of approximately 60°C for about 10 hours. After the reaction, the product is purified by recrystallization from petroleum ether .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often used as an intermediate in the manufacture of pesticides and other industrial chemicals .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrachloronitrobenzene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The chlorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Common reagents include iron powder and hydrochloric acid, typically carried out at elevated temperatures.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide are used under reflux conditions.

Major Products:

Scientific Research Applications

2,3,4,5-Tetrachloronitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloronitrobenzene involves its reactivity as a weak oxidizer. It reacts with strong reducing agents, leading to the formation of various products. The nitro group in the compound is particularly reactive, undergoing reduction to form amino derivatives. These reactions are facilitated by the presence of electron-withdrawing chlorine atoms, which stabilize the intermediate species formed during the reactions .

Comparison with Similar Compounds

  • 2,4,5-Trichloronitrobenzene
  • 1,2,4,5-Tetrachloro-3-nitrobenzene
  • 2,3-Dichloronitrobenzene
  • 1,4-Dichloro-2-nitrobenzene

Comparison: 2,3,4,5-Tetrachloronitrobenzene is unique due to the presence of four chlorine atoms and one nitro group, which confer distinct reactivity and stability. Compared to 2,4,5-Trichloronitrobenzene, it has an additional chlorine atom, making it more reactive in substitution reactions. 1,2,4,5-Tetrachloro-3-nitrobenzene, on the other hand, has a different arrangement of chlorine atoms, leading to variations in its chemical behavior .

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-nitrobenzene
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InChI

InChI=1S/C6HCl4NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H
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InChI Key

MTBYTWZDRVOMBR-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-]
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Molecular Formula

C6HCl4NO2
Record name 2,3,4,5-TETRACHLORONITROBENZENE
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DSSTOX Substance ID

DTXSID5026097
Record name 2,3,4,5-Tetrachloronitrobenzene
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Molecular Weight

260.9 g/mol
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Physical Description

2,3,4,5-tetrachloronitrobenzene appears as pale yellow crystals. (NTP, 1992), Pale yellow solid; [CAMEO]
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Boiling Point

66 °C
Record name 2,3,4,5-TETRACHLORONITROBENZENE
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Solubility

Solubility: 28.0 mg/L (water) /Tetrachloronitrobenzene/, In water, 7.31 mg/L at 20 °C
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Vapor Pressure

0.000138 [mmHg]
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CAS No.

879-39-0
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Melting Point

149 to 153 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the nematicidal properties of 2,3,4,5-Tetrachloronitrobenzene?

A: Research indicates that this compound exhibits strong nematicidal activity against various nematode species in soil environments. Application of this compound to Norfolk sandy loam at different concentrations demonstrated a significant reduction in populations of stunt (Tylenchorhynchus claytoni), lance (Hoplolaimus galeatus), and root-knot (Meloidogyne incognita) nematodes. [] Higher concentrations of the compound further decreased nematode numbers in the soil and roots, suggesting a dose-dependent effect. Additionally, this compound effectively reduced root galling caused by M. incognita, indicating its potential in controlling this economically important plant parasite. []

Q2: How is this compound metabolized in living organisms?

A: Metabolic studies in rats reveal that this compound undergoes complex biotransformation processes. [, ] A major metabolic pathway involves the replacement of the nitro group with glutathione, leading to the formation of various sulfur-containing metabolites like pentachlorothiophenol and its methylated derivative. [, ] Additionally, reductive pathways play a role, converting the nitro group to an amino group, yielding metabolites like pentachloroaniline. [] These metabolic transformations highlight the potential for this compound to be detoxified and eliminated from the body, but also suggest the possibility for the formation of reactive metabolites that might contribute to its toxicity.

Q3: Does the structure of chloronitrobenzenes influence their tumor-initiating activity?

A: Research suggests a structure-activity relationship exists for the tumor-initiating potential of chloronitrobenzenes. [] Specifically, this compound, which possesses a stable nitro group and does not readily form mercapturic acid conjugates, exhibited the highest tumor-initiating activity compared to other tested tetrachloronitrobenzene isomers. [] This finding suggests that the stability of the nitro group, and consequently its potential to undergo metabolic activation to reactive species like hydroxylamines, could be a critical factor influencing the carcinogenic potential of these compounds.

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